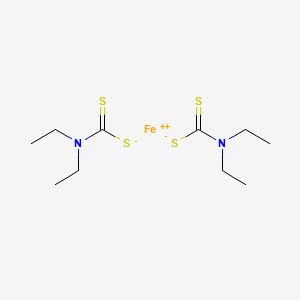

Bis(diethyldithiocarbamato-S,S')iron

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15656-03-8 |

|---|---|

Molecular Formula |

C10H20FeN2S4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;iron(2+) |

InChI |

InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

WTAJDDHWXARSLK-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Bis Diethyldithiocarbamato S,s Iron Complexes

General Synthetic Routes to Iron Dithiocarbamate (B8719985) Complexes

The preparation of iron dithiocarbamate complexes typically follows two main pathways: salt metathesis and oxidative addition. These methods offer versatility in accessing different iron oxidation states and coordination environments.

Salt metathesis, or double displacement, is the most common and straightforward method for synthesizing iron dithiocarbamate complexes. wikipedia.orgwikipedia.org This approach involves the reaction of an iron salt (typically a halide or sulfate) with an alkali metal salt of the dithiocarbamate ligand, such as sodium diethyldithiocarbamate (B1195824). The reaction is typically performed in a suitable solvent, leading to the precipitation of the desired iron complex and an alkali metal salt byproduct. This method is widely used for preparing iron(III) tris(dithiocarbamate) complexes. wikipedia.orgrsc.org

Oxidative addition is a fundamental reaction class in organometallic chemistry that involves the addition of a molecule to a metal center, resulting in an increase in both the metal's oxidation state and its coordination number. wikipedia.org In the context of iron dithiocarbamate synthesis, this could involve the reaction of a low-valent iron precursor, such as an iron(0) carbonyl complex, with a dithiocarbamate-derived species. For instance, the reaction of an iron carbonyl with thiuram disulfide (the oxidized dimer of the dithiocarbamate anion) would constitute an oxidative addition, where the iron center is oxidized from Fe(0) to Fe(II). This technique is crucial for creating new bonds and is a key step in many catalytic cycles. wikipedia.org

The iron(II) complex, bis(diethyldithiocarbamato-S,S')iron, exists as a dimer with the formula [Fe(S₂CNEt₂)₂]₂. wikipedia.org Its synthesis requires careful control of the reaction conditions due to the high sensitivity of iron(II) dithiocarbamates to oxidation. kcl.ac.uk The preparation typically involves the reaction of an iron(II) salt with two equivalents of a diethyldithiocarbamate salt under strictly anaerobic conditions. An alternative route involves the in situ generation from precursors like cis-[Fe(CO)₂(S₂CNR₂)₂], which readily loses its carbonyl ligands to provide the highly air-sensitive Fe(II) dithiocarbamate complex. rsc.org

Synthesis of Iron(II) this compound Derivatives

The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, serves as a precursor for a variety of mono-iron derivatives through reactions that cleave the dimeric structure. wikipedia.org These reactions typically involve the addition of a new ligand to the coordination sphere of the iron center. For example, the addition of neutral donor ligands like 9,10-phenanthroline (phen) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) results in the formation of monomeric, six-coordinate Fe(II) complexes. wikipedia.orgresearchgate.net It also reacts with small molecules like nitric oxide (NO) and carbon monoxide (CO) to form stable nitrosyl and carbonyl adducts, respectively. wikipedia.org

| Reactant | Resulting Derivative | Reference |

|---|---|---|

| 9,10-phenanthroline (phen) | Fe(S₂CNEt₂)₂(phen) | wikipedia.org |

| 1,2-bis(diphenylphosphino)ethane (dppe) | [Fe(DEDTC)₂(dppe)] | researchgate.net |

| Nitric oxide (NO) | Fe(S₂CNEt₂)₂NO | wikipedia.org |

| Carbon monoxide (CO) | Fe(S₂CNEt₂)₂(CO)₂ | wikipedia.org |

Synthesis of Iron(III) Tris(diethyldithiocarbamato-S,S')iron Derivatives

The iron(III) complex, tris(diethyldithiocarbamato)iron(III) or Fe(S₂CNEt₂)₃, is a well-studied, stable compound. wikipedia.org A common and efficient synthesis involves the reaction of an aqueous solution of an iron(II) salt, such as FeCl₂·4H₂O, with three equivalents of sodium diethyldithiocarbamate. kcl.ac.uk In this reaction, the initially formed iron(II) complex is readily oxidized by atmospheric oxygen to the more stable iron(III) state, resulting in the formation of the dark-colored Fe(S₂CNEt₂)₃ complex in high yield. kcl.ac.uk This complex is an octahedral coordination compound with idealized D₃ symmetry. wikipedia.org

Control of Oxidation States During Synthesis

The ability to isolate either the iron(II) or iron(III) dithiocarbamate complex is primarily dependent on the control of the reaction atmosphere. Dithiocarbamate ligands are known to stabilize metals in a wide range of oxidation states. nih.govucsb.edu

Synthesis of Iron(II) Complexes : To obtain the bis(diethyldithiocarbamato)iron(II) complex, the synthesis must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the highly sensitive Fe(II) center. kcl.ac.ukrsc.org The use of an Fe(II) salt as the starting material is also critical.

Synthesis of Iron(III) Complexes : The synthesis of the tris(diethyldithiocarbamato)iron(III) complex is less stringent. It can be readily prepared by exposing the reaction mixture to air. kcl.ac.uk Atmospheric oxygen acts as a mild oxidant, converting the Fe(II) species, which may form initially, into the final Fe(III) product. kcl.ac.uknih.gov Even when starting with an Fe(II) salt, the presence of air ensures the formation of the thermodynamically stable Fe(III) complex. kcl.ac.uk

| Target Oxidation State | Key Synthetic Conditions | Rationale | Reference |

|---|---|---|---|

| Iron(II) | Inert atmosphere (N₂ or Ar); Fe(II) starting salt. | Prevents oxidation of the air-sensitive Fe(II) complex. | kcl.ac.ukrsc.org |

| Iron(III) | Reaction performed in air; Fe(II) or Fe(III) starting salt. | Atmospheric O₂ acts as an oxidant to form the stable Fe(III) complex. | kcl.ac.uknih.gov |

Derivatization Strategies and Ligand Modification

The chemical reactivity of this compound and related dithiocarbamate complexes allows for a variety of derivatization strategies and ligand modifications. These modifications can alter the electronic properties, structure, and reactivity of the parent complex, leading to the formation of new compounds with tailored characteristics. Key strategies include addition reactions at the iron center, ligand exchange to create mixed-ligand systems, and direct modification of the dithiocarbamate ligand itself.

Addition and Redox Reactions

The iron center in dithiocarbamate complexes is susceptible to reactions with various small molecules and reagents, often leading to changes in coordination number or oxidation state.

One of the most characteristic reactions of iron dithiocarbamates is their interaction with nitric oxide (NO). wikipedia.org This efficient chemical trapping reaction yields stable nitrosyl complexes. For instance, iron bis(diethyldithiocarbamato) complexes react with nitric oxide to form Fe(S₂CNEt₂)₂NO. wikipedia.org Similarly, carbon monoxide can add to the complex to produce the corresponding carbonyl derivative, Fe(S₂CNEt₂)₂(CO)₂. wikipedia.org

The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, can be cleaved into mono-iron derivatives through the addition of other ligands. wikipedia.org Reaction with 9,10-phenanthroline (phen) results in the formation of the octahedral complex Fe(S₂CNEt₂)₂(phen). wikipedia.org Furthermore, reaction with 3,4-bis(trifluoromethyl)-1,2-dithiete (B13424082) yields an Fe(IV) dithiolene complex, Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂). wikipedia.org

The strong electron-donating nature of dithiocarbamate ligands stabilizes iron in higher oxidation states. wikipedia.org Iron(III) tris(dithiocarbamate) complexes can be oxidized at relatively mild potentials to produce isolable iron(IV) derivatives, such as [Fe(S₂CNR₂)₃]⁺. wikipedia.org

Ligand Exchange and Mixed-Ligand Complexes

Another significant derivatization strategy involves the partial or complete exchange of the dithiocarbamate ligands with other types of ligands to form mixed-ligand complexes. This approach allows for fine-tuning of the coordination environment around the iron center. For example, iron(II) and iron(III) complexes containing both diethyldithiocarbamate and 1,2-bis(diphenylphosphino)ethane (dppe) have been synthesized, such as [Fe(DEDTC)₂(dppe)]. researchgate.net These mixed-ligand systems can exhibit unique magnetic and electrochemical properties compared to their homoleptic counterparts. researchgate.net

Modification of the Dithiocarbamate Ligand

Modifying the dithiocarbamate ligand itself, either before or after complexation to the iron center, provides a versatile route to new derivatives. The properties of the resulting complexes are sensitive to the nature of the amine substituents on the ligand. wikipedia.org

Substitution on the Amine Group: The alkyl or aryl groups attached to the nitrogen atom of the dithiocarbamate ligand can be varied. For instance, diaryldithiocarbamate derivatives have been synthesized and studied as single-source precursors for iron sulfides. kcl.ac.uk The thermal stability of these aryl derivatives, such as [Fe{S₂C(N-p-MeC₆H₄)₂}₃], differs significantly from their common dialkyl counterparts like [Fe(S₂CNEt₂)₃]. kcl.ac.uk

In Situ Ligand Transformation: In certain reaction conditions, the dithiocarbamate ligand can undergo transformation while coordinated to the iron. During the thermal decomposition of [Fe(S₂CNiBu₂)₃] in oleylamine (B85491), a reduction of Fe(III) to Fe(II) triggers the substitution of the secondary amide backbone by oleylamine. rsc.orgresearchgate.net This results in the in situ formation of a primary dithiocarbamate derivative, [Fe(RNH₂)₂(S₂CNHR)₂]. rsc.orgresearchgate.net

Heteroatom Substitution: The sulfur atoms of the dithiocarbamate ligand can be replaced by other chalcogens. Replacing sulfur with selenium to create iron(II) bis(diselenocarbamate) complexes has been shown to influence the covalency of the iron-ligand bond and alter the spectroscopic properties of the complex. ru.nl

The table below summarizes various derivatization strategies for iron dithiocarbamate complexes.

| Starting Complex | Reagent/Method | Resulting Derivative | Reaction Type |

| Iron bis(diethyldithiocarbamate) | Nitric Oxide (NO) | Fe(S₂CNEt₂)₂NO | Addition |

| Iron bis(diethyldithiocarbamate) | Carbon Monoxide (CO) | Fe(S₂CNEt₂)₂(CO)₂ | Addition |

| [Fe(S₂CNEt₂)₂]₂ | 9,10-phenanthroline (phen) | Fe(S₂CNEt₂)₂(phen) | Ligand Addition |

| [Fe(S₂CNEt₂)₂]₂ | 3,4-Bis(trifluoromethyl)-1,2-dithiete | Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂) | Ligand Addition/Redox |

| Fe(S₂CNR₂)₃ | Mild Oxidation | [Fe(S₂CNR₂)₃]⁺ | Redox |

| Iron(II/III) Halide/Salt | diethyldithiocarbamate + dppe | [Fe(DEDTC)₂(dppe)] | Ligand Exchange |

| [Fe(S₂CNiBu₂)₃] | Oleylamine (heat) | [Fe(RNH₂)₂(S₂CNHR)₂] | Ligand Modification |

| FeCl₂ | Zinc(II) bis(diselenocarbamate) | Iron(II) bis(diselenocarbamate) | Ligand Modification |

Structural Characterization and Molecular Architecture

Single Crystal X-ray Diffraction Analysis of Bis(diethyldithiocarbamato-S,S')iron

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For this compound, this technique has been instrumental in revealing its detailed molecular and crystal structure.

In the solid state, this compound exists as a dimeric molecule, with the formula [Fe(S₂CNEt₂)₂]₂. wikipedia.org The structure consists of two iron(II) centers bridged by the sulfur atoms of the diethyldithiocarbamate (B1195824) ligands. This arrangement results in each iron atom being five-coordinate. The coordination geometry around each iron center is best described as a distorted square pyramid. rsc.org Four sulfur atoms from two different diethyldithiocarbamate ligands form the base of the pyramid, while the fifth coordination site is occupied by a sulfur atom from the other iron unit within the dimer.

While the dimeric form is characteristic of the iron(II) complex in the solid state, related monomeric species provide valuable structural comparisons. For instance, the related iron(III) complex, monochlorobis(diethyldithiocarbamato)iron(III), is a monomeric compound. rsc.org In this molecule, the iron atom is also five-coordinate with a square pyramidal geometry. The iron atom lies significantly above the plane formed by the four sulfur atoms of the two dithiocarbamate (B8719985) ligands, with a chlorine atom at the apex of the pyramid. rsc.org Such monomeric structures highlight the geometric distortions possible in these systems, influenced by the oxidation state of the iron and the nature of the coordinating ligands. Another example is the nitrosyl complex, Fe(S₂CNEt₂)₂NO, which is also monomeric and features a five-coordinate iron center. wikipedia.org

The structures of iron dithiocarbamate complexes can exhibit significant sensitivity to temperature. This is most famously demonstrated in the iron(III) analogue, Tris(diethyldithiocarbamato)iron(III), which undergoes a spin-crossover transition. wikipedia.org X-ray crystallography studies at different temperatures have shown a dramatic change in the Fe-S bond lengths for this Fe(III) complex, contracting from approximately 2.45 Å at 297 K (high-spin state) to about 2.31 Å at 79 K (low-spin state). wikipedia.org This transformation is a direct consequence of the change in the iron atom's electronic configuration with temperature. While this specific spin-crossover phenomenon is characteristic of the Fe(III) tris-complex, it underscores the potential for temperature to induce significant structural changes in the broader family of iron dithiocarbamate compounds. Detailed temperature-dependent studies on the dimeric Fe(II) bis-complex are less common but are crucial for a complete understanding of its solid-state dynamics.

Detailed crystallographic studies provide precise measurements of the bond lengths and angles that define the coordination environment of the iron atoms. In the dimeric [Fe(S₂CNEt₂)₂]₂, the Fe-S bond distances vary depending on whether the sulfur atom is in a bridging or a non-bridging position.

Table 1: Selected Bond Lengths for Iron Dithiocarbamate Complexes

| Compound | Bond | Length (Å) |

|---|---|---|

| [Fe(S₂CNEt₂)₂]₂ | Fe-S | ~2.3-2.5 |

| Monochlorobis(diethyldithiocarbamato)iron(III) rsc.org | Fe-S | ~2.26-2.30 |

Note: Data is compiled from typical ranges found in crystallographic studies.

The angles within the coordination sphere deviate from ideal geometries due to the constraints of the chelate rings and the dimeric structure. The S-Fe-S "bite" angle of the chelating dithiocarbamate ligand is typically acute, around 75°.

Table 2: Selected Bond Angles for Iron Dithiocarbamate Complexes

| Compound | Angle | Value (°) |

|---|---|---|

| [Fe(S₂CNEt₂)₂]₂ | S-Fe-S (chelate) | ~75 |

| Monochlorobis(diethyldithiocarbamato)iron(III) rsc.org | S-Fe-S (basal) | ~85-90 |

Note: Data represents typical values from crystallographic analyses.

Supramolecular Interactions in Crystal Lattices

Hydrogen Bonding and π-Stacking

While the crystal structure of this compound(II), which exists as a dimer, [Fe(S₂CNEt₂)₂]₂, does not feature conventional hydrogen bond donors, the potential for weak C-H···S hydrogen bonds and π-stacking interactions exists and can influence the supramolecular assembly.

π-Stacking: The dithiocarbamate ligand possesses a degree of π-character within the S₂CNC₂ core. This allows for potential π-stacking interactions between the chelate rings of adjacent dimeric units. These interactions would likely involve parallel-displaced or T-shaped arrangements of the planar portions of the ligands, contributing to the cohesion of the crystal structure. In related dithiocarbamate complexes, C-H···π interactions, where a hydrogen atom from an alkyl group interacts with the π-system of the chelate ring, have been observed. For instance, in a polymorphic cobalt(II) dithiocarbamate complex, one form exhibits stronger C-H···S interactions, while the other favors C-H···π interactions, highlighting the subtle interplay of these weak forces in determining crystal packing. researchgate.net

Isomerism and Polymorphism

Isomerism: For the dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, the possibility of geometric isomerism exists concerning the relative orientation of the bridging sulfur atoms and the terminal dithiocarbamate ligands. However, detailed studies identifying and characterizing such isomers for this specific compound are not extensively reported in the literature. In related monomeric octahedral bis(dithiocarbamato)iron complexes with ancillary ligands, cis- and trans-isomers are possible, depending on the arrangement of the two dithiocarbamate ligands relative to each other.

Polymorphism: Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a known phenomenon in coordination compounds and can be influenced by factors such as solvent of crystallization and temperature. Different polymorphs can exhibit variations in their crystal packing, leading to differences in intermolecular interactions. While specific polymorphs of [Fe(S₂CNEt₂)₂]₂ are not well-documented, studies on other iron(II) complexes have demonstrated solvent-induced polymorphism. duke.edu It is conceivable that under different crystallization conditions, this compound(II) could also exhibit polymorphism, with each form displaying unique packing arrangements and intermolecular contacts. For example, conformational polymorphism has been observed in a cobalt(II) dithiocarbamate complex, where different orientations of the butyl groups lead to distinct coordination geometries and intermolecular interaction patterns in the two polymorphic forms. researchgate.net

Influence of Ancillary Ligands on Coordination Geometry

The coordination geometry of this compound is highly susceptible to the introduction of ancillary (additional) ligands. The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, features five-coordinate iron centers. However, this dimer can be readily cleaved by a variety of ancillary ligands to form monomeric, six-coordinate octahedral complexes of the general formula [Fe(S₂CNEt₂)₂(L)₂] or [Fe(S₂CNEt₂)₂(L-L)], where L is a monodentate ligand and L-L is a bidentate ligand. wikipedia.org

The addition of a strong field bidentate ligand such as 9,10-phenanthroline (phen) results in the formation of the blue, octahedral complex [Fe(S₂CNEt₂)₂(phen)]. wikipedia.org Similarly, the addition of carbon monoxide or nitric oxide leads to the formation of the corresponding monomeric complexes [Fe(S₂CNEt₂)₂(CO)₂] and [Fe(S₂CNEt₂)₂NO], respectively. wikipedia.org In these cases, the coordination number of the iron center increases from five to six, and the coordination geometry changes from a distorted arrangement in the dimer to a more regular octahedral geometry in the monomeric adducts.

In the case of iron(III) bis(diethyldithiocarbamato) complexes, the nature of the fifth, ancillary ligand directly influences the coordination geometry. For instance, in monochlorobis(diethyldithiocarbamato)iron(III), [Fe(S₂CNEt₂)₂Cl], the iron atom is five-coordinate with a geometry that is approximately square pyramidal. The four sulfur atoms from the two dithiocarbamate ligands form the base of the pyramid, and the chlorine atom occupies the apical position. The iron atom is displaced from the basal plane of the sulfur atoms towards the apical chlorine atom.

Table of Structural Parameters for Selected this compound Complexes

| Compound | Iron Oxidation State | Coordination Number | Geometry | Key Structural Features |

| [Fe(S₂CNEt₂)₂]₂ | +2 | 5 | Distorted | Dimeric structure with bridging sulfur atoms; five-coordinate iron centers. wikipedia.org |

| [Fe(S₂CNEt₂)₂(phen)] | +2 | 6 | Octahedral | Monomeric complex formed by the cleavage of the dimer with 9,10-phenanthroline. wikipedia.org |

| [Fe(S₂CNEt₂)₂Cl] | +3 | 5 | Square Pyramidal | Monomeric complex with a chlorine atom at the apical position. |

| [Fe(S₂CNEt₂)₂(CO)₂] | +2 | 6 | Octahedral | Monomeric complex formed by the addition of carbon monoxide. wikipedia.org |

| [Fe(S₂CNEt₂)₂NO] | +2 | 5 | Square Pyramidal | Monomeric complex with a nitrosyl group at the apical position. wikipedia.org |

Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the bonding characteristics within the Bis(diethyldithiocarbamato-S,S')iron complex. Computational methods, such as Density Functional Theory (DFT), have been employed to aid in the assignment of experimental vibrational bands. ssrn.com

The vibrational spectra of dithiocarbamate (B8719985) complexes are distinguished by characteristic bands corresponding to the C-N and C-S stretching modes.

C-N Stretching Vibration (νC-N): A prominent band in the FT-IR spectrum, often referred to as the "thioureide" band, is located in the 1460-1550 cm⁻¹ region. sysrevpharm.org In this compound, this band is a crucial indicator of the C-N bond's double-bond character. The delocalization of the nitrogen lone pair electrons into the CS₂ moiety results in a bond order between a single and a double bond. The position of this band is sensitive to the electron-donating properties of the substituents on the nitrogen atom.

C-S Stretching Vibration (νC-S): The C-S stretching vibrations are typically observed in the 900-1015 cm⁻¹ region. sysrevpharm.orgresearchgate.net The presence of a single strong band in this region is generally indicative of the bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. researchgate.net This contrasts with monodentate coordination, which would result in a splitting of this band.

Table 1: Key Vibrational Frequencies for this compound and Related Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| C-N Stretching (Thioureide) | 1460 - 1550 | Indicates partial double-bond character of the C-N bond. |

| C-S Stretching | 900 - 1015 | A single band suggests symmetric, bidentate coordination of the ligand. researchgate.net |

| Fe-S Stretching | 200 - 400 | Represents the direct metal-ligand bond vibration. |

The analysis of metal-ligand normal modes, specifically the Fe-S stretching vibrations, provides direct information about the coordination bond between the iron center and the sulfur atoms of the dithiocarbamate ligand. These vibrations are typically found in the far-infrared or low-frequency Raman region, generally between 200 and 400 cm⁻¹. The energies of these modes are dependent on the strength of the Fe-S bond and the coordination number and geometry of the iron atom.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is characterized by intense bands in the ultraviolet and visible regions, which arise from different types of electronic transitions. These spectra are crucial for understanding the electronic structure of the complex. ssrn.com

The most intense absorptions in the UV-Vis spectrum of the complex are attributed to ligand-to-metal charge transfer (LMCT) transitions. ssrn.com Given the electron-rich nature of the sulfur atoms in the dithiocarbamate ligand and the accessibility of d-orbitals on the iron(II) center, these transitions typically involve the promotion of an electron from a sulfur-based molecular orbital to an iron d-orbital (S → Fe). These high-intensity bands are responsible for the characteristic color of many transition metal dithiocarbamate complexes. nih.gov

Transitions occurring between the d-orbitals of the iron(II) center (d-d transitions) are also present in the electronic spectrum. For a high-spin d⁶ metal center like iron(II) in a distorted coordination environment, these transitions are expected. scispace.com However, according to the Laporte selection rule, d-d transitions are forbidden in centrosymmetric environments and are therefore typically weak in intensity. libretexts.orglibretexts.org

Furthermore, transitions that involve a change in the spin state of the complex (e.g., from the high-spin S=2 ground state) are spin-forbidden by the spin selection rule (ΔS=0). libretexts.orglibretexts.org Such spin-forbidden bands, if observed, are exceptionally weak, with molar absorptivities often less than 1 M⁻¹cm⁻¹. libretexts.org Despite being formally forbidden, these transitions can become partially allowed through mechanisms like vibronic coupling, which causes temporary distortions in the molecule's symmetry. libretexts.org In some iron(II) bis(dithiocarbamate) complexes, a 10Dq value (a measure of the ligand field splitting energy) of around 8000 cm⁻¹ has been reported, derived from the energy of these d-d transitions. scispace.com

Table 2: General Electronic Transitions in this compound

| Transition Type | Region | Relative Intensity | Description |

| Ligand-to-Metal Charge Transfer (LMCT) | UV-Visible | Strong | Electron promotion from sulfur-based ligand orbitals to iron d-orbitals. ssrn.com |

| d-d Transitions | Visible-NIR | Weak | Electron promotion between the split d-orbitals of the Fe(II) center. scispace.comlibretexts.org |

| Spin-Forbidden Bands | Visible-NIR | Very Weak | d-d transitions that also involve a change in the electron spin state. libretexts.orglibretexts.org |

Optical Electronegativity Determinations

The determination of optical electronegativity provides valuable information about the electronic structure and bonding within a coordination complex. While specific quantitative data for the optical electronegativity of this compound is not detailed in the provided search results, the principles of the technique can be applied to understand the nature of the iron-sulfur bonds. The electronegativity of the ligands influences the electron density at the iron center, which in turn affects spectroscopic parameters observed in techniques like Mössbauer spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, those with unpaired electrons.

Detection of Nitric Oxide Adducts

EPR spectroscopy is a crucial method for the detection and characterization of nitric oxide (NO) adducts of iron dithiocarbamates. When this compound reacts with nitric oxide, it forms a stable paramagnetic complex, often referred to as Fe(DETC)2NO. This adduct exhibits a characteristic EPR signal that allows for its sensitive and specific detection. nih.govwikipedia.org

In biological systems, this reaction is utilized to trap and detect endogenous nitric oxide. The lipophilic nature of the diethyldithiocarbamate (B1195824) (DETC) ligand facilitates the penetration of cell membranes, allowing for the in-situ trapping of NO. The resulting Fe(DETC)2NO complex gives rise to a distinct triplet EPR signal, which is a hallmark of the formation of this nitrosyl-iron complex. nih.gov The g-values and hyperfine splitting constants of this signal provide detailed information about the electronic and geometric structure of the NO adduct.

| EPR Signal Characteristics of DETC2-Fe-NO Complex | |

| Parameter | Value |

| g perpendicular (at 77 K) | 2.04 |

| g parallel (at 77 K) | 2.02 |

| Hyperfine Structure | Triplet at g perpendicular |

This table presents the characteristic EPR signal parameters for the lipophilic DETC2-Fe-NO complex formed in ischemic-reperfused myocardium at 77 K. nih.gov

Characterization of Paramagnetic Species

EPR spectroscopy is instrumental in characterizing the paramagnetic nature of this compound and its derivatives. Continuous-wave (CW) EPR spectroscopy, in particular, is used to study redox-active iron-sulfur clusters. nih.gov The technique is sensitive only to species with a non-zero total electron spin (S > 0), allowing for the discrimination between different oxidation states of the iron center. nih.gov

The low-temperature CW-EPR spectrum of a paramagnetic iron complex yields its principal g-values (gx, gy, gz), which serve as a fingerprint of its electronic structure. nih.gov For instance, exchange-broadened paramagnetic resonance spectra have been shown to correlate with the collective magnetic behavior of bis(N,N-diethyldithiocarbamato)iron(III) complexes. aip.org This indicates that EPR can probe the magnetic interactions between iron centers in these compounds.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing information about oxidation state, spin state, and site symmetry.

Quadrupole Splitting Analysis

In Mössbauer spectroscopy, the quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus with the surrounding electric field gradient (EFG). This parameter is sensitive to the symmetry of the electron distribution and the local coordination environment of the iron atom.

For bis(N,N-disubstituted dithiocarbamato)iron(III) complexes, the quadrupole splitting has been observed to range from 2.4 to 3.0 mm/sec at room temperature. elsevierpure.com Interestingly, the quadrupole splitting showed a systematic variation with the nature of the fifth ligand (X in (R2NCS2)2FeX) but was largely independent of the N-alkyl substituent (R). elsevierpure.com In the case of nitrosyliron bis(N,N-diethyldithiocarbamate), the quadrupole splitting shows little dependence on temperature. aip.org The application of an external magnetic field revealed the sign of the major component of the EFG tensor to be positive. aip.org For iron(II) bis(dithiocarbamate) complexes, the quadrupole splitting differs for five- and six-coordinate species, indicating its utility in determining the coordination number of the iron center. scispace.com

Isomeric Shift Values

The isomeric shift (δ) in Mössbauer spectroscopy is a measure of the s-electron density at the iron nucleus and is therefore sensitive to the oxidation and spin state of the iron atom. researchgate.netnih.gov

For a series of bis(N,N-disubstituted dithiocarbamato)iron(III) complexes, the isomer shifts were all close to 0.64 mm/sec (relative to sodium nitroprusside) at room temperature, showing no systematic variation with the ligands. elsevierpure.com In another study, the isomer shift for nitrosyliron bis(N,N-diethyldithiocarbamate) was found to be 0.34 mm/sec at 77°K (relative to iron). aip.org This value was considered higher than expected for a low-spin Fe(I) complex, suggesting that the metal s electrons are screened from the nucleus by electron donation from the ligands. aip.org The small isomer shift values observed in iron(II) complexes with dialkyldithiocarbamate ligands confirm the covalent character of the iron-sulfur bonds. scispace.com

| Compound | Isomer Shift (δ) (mm/sec) | Reference Material | Temperature |

| Bis(N,N-disubstituted dithiocarbamato)iron(III) complexes | ~0.64 | Sodium nitroprusside | Room Temperature |

| Nitrosyliron bis(N,N-diethyldithiocarbamate) | 0.34 | Iron | 77 K |

This table summarizes the reported isomeric shift values for different bis(diethyldithiocarbamato)iron complexes.

Correlation with Electronic and Magnetic Properties

The electronic and magnetic properties of this compound, formally named iron(II) bis(diethyldithiocarbamate), are intrinsically linked to its molecular structure and can be probed effectively through a combination of Mössbauer and electronic (UV-Vis) spectroscopy.

Mössbauer Spectroscopy has been a pivotal tool in defining the electronic state and coordination environment of the iron center in this complex. For bis(dialkyldithiocarbamato)iron(II) complexes, Mössbauer parameters such as the isomer shift (IS) and quadrupole splitting (QS) provide significant insights. The isomer shift values are indicative of the s-electron density at the iron nucleus, which in turn relates to the oxidation state and the covalency of the iron-ligand bonds. Small isomer shift values observed for these types of complexes confirm the covalent character of the iron-sulfur bonds. ru.nl

Quadrupole splitting is particularly sensitive to the symmetry of the electric field gradient around the iron nucleus. A notable finding is that the magnitude of the quadrupole splitting differs for five- and six-coordinate iron(II) centers. ru.nl In the solid state, this compound exists as a dimer, [Fe(S₂CNEt₂)₂]₂, where each iron atom is coordinated to five sulfur atoms. ru.nlwikipedia.org Molecular orbital calculations have shown that the experimentally observed quadrupole splitting for this five-coordinate structure is in better agreement with a high-spin (S=2) configuration for the iron(II) center compared to an intermediate-spin (S=1) state. ru.nl

The correlation between Mössbauer parameters and the electronic/magnetic state is further exemplified in related iron dithiocarbamate complexes. For instance, in certain mixed-valence iron dithiocarbamate compounds, Mössbauer spectroscopy can distinguish between different iron sites (e.g., Fe(III) and Fe(IV)) and provide information on magnetic coupling between them. researchgate.net While not directly the Fe(II) bis-dithiocarbamate, these studies underscore the power of Mössbauer spectroscopy in correlating spectral data with fundamental electronic and magnetic properties like spin state, valence, and magnetic interactions. researchgate.netnih.govrsc.org

Electronic (UV-Vis) Spectroscopy reveals details about the electronic transitions within the molecule. The spectra of iron dithiocarbamate complexes are characterized by intense bands arising from charge transfer (CT) transitions, which are selection-rule allowed and thus have high molar absorptivity. libretexts.org These can be categorized as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands. researchgate.net In addition to these intense bands, weaker absorptions corresponding to Laporte-forbidden d-d transitions can also be observed. libretexts.orgresearchgate.net Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to assign the observed bands in the UV-Vis spectra of related iron complexes to specific electronic transitions, corroborating the existence of LMCT, MLCT, and d-d transitions. nih.govresearchgate.netnih.gov The energies of these transitions are directly related to the electronic structure and the relative energies of the metal and ligand orbitals.

| Spectroscopic Technique | Parameter | Observed Value/Feature | Correlation with Electronic/Magnetic Properties | Reference |

|---|---|---|---|---|

| Mössbauer Spectroscopy | Isomer Shift (IS) | Small values | Indicates covalent character of the Fe-S bonds. | ru.nl |

| Mössbauer Spectroscopy | Quadrupole Splitting (QS) | Value consistent with calculations for S=2 | Supports a high-spin (S=2) state for the five-coordinate Fe(II) center. | ru.nl |

| Electronic (UV-Vis) Spectroscopy | Intense Absorption Bands | High molar absorptivity (ε > 50,000 L mol⁻¹ cm⁻¹) | Assigned to allowed Ligand-to-Metal (LMCT) and Metal-to-Ligand (MLCT) charge transfer transitions. | libretexts.orgresearchgate.net |

| Electronic (UV-Vis) Spectroscopy | Weak Absorption Bands | Low molar absorptivity | Assigned to forbidden d-d electronic transitions. | libretexts.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic molecules. However, its application to paramagnetic species like many iron complexes, including this compound, presents unique challenges and opportunities. The presence of an unpaired electron at the iron center significantly influences the NMR spectrum, leading to large chemical shift ranges and substantial line broadening. rsc.org

For paramagnetic iron(III) dithiocarbamates, which are closely related to the iron(II) species, proton NMR spectra have been studied as a function of temperature. aip.org The interpretation of these spectra can provide information about d-electron delocalization through the ligand framework. aip.org

In the context of structural elucidation for dithiocarbamate complexes in general, both 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) are extensively used for diamagnetic analogues (e.g., complexes of Zn(II), Bi(III)). nih.govresearchgate.net These studies help in assigning the signals of the ethyl groups and the dithiocarbamate backbone, confirming the connectivity within the ligand. For instance, ¹³C NMR spectroscopy is sensitive to the π-bonding character within the NCS₂ fragment of the dithiocarbamate ligand. acs.org While the paramagnetism of the iron(II) complex precludes the straightforward acquisition and interpretation of such high-resolution spectra, the data from diamagnetic counterparts provide a crucial reference for understanding the ligand's structure. kcl.ac.ukresearchgate.net

Density Functional Theory (DFT) calculations have emerged as a valuable tool to predict the ¹H NMR spectra of paramagnetic iron complexes. rsc.org By calculating the spectra for different possible spin states, a comparison with the experimental (often broad and shifted) spectrum can help confirm the correct ground spin state and support the structural assignment. rsc.org Therefore, while direct, detailed structural elucidation of this compound via NMR is complicated by its paramagnetic nature, the technique, especially when combined with theoretical calculations, provides valuable electronic and structural information that is complementary to other methods like X-ray crystallography. rsc.orgjetir.org

| NMR Technique | Application/Observation | Information Gained for Structural Elucidation | Reference |

|---|---|---|---|

| Proton (¹H) NMR | Temperature-dependent studies on related paramagnetic Fe(III) complexes. | Provides insights into hyperfine interactions and d-electron delocalization through the ligand. | aip.org |

| Carbon-13 (¹³C) NMR | Applied to diamagnetic dithiocarbamate complexes. | Characterizes the electronic structure of the NCS₂ core, sensitive to π-bonding. | acs.org |

| 2D NMR (COSY, HMBC, etc.) | Used extensively for diamagnetic dithiocarbamate derivatives. | Confirms atomic connectivity and elucidates the detailed structure of the ligand framework. | nih.gov |

| Paramagnetic NMR + DFT Calculations | Comparison of experimental spectra with DFT-predicted spectra for different spin states. | Aids in confirming the ground spin state and supports the overall structural and electronic characterization of paramagnetic iron complexes. | rsc.org |

Computational Chemistry and Electronic Structure Theory

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov A study focusing on the Bis(diethyldithiocarbamato-S,S')iron complex, denoted as [Fe(DDTC)₂], utilized DFT with the B3LYP exchange-correlation functional and a 6-311G(d,p) basis set to optimize the molecular structure and analyze its electronic properties. ssrn.com

| Parameter | Calculated Value (Å / °) |

|---|---|

| Fe-S Bond Length | 2.358 |

| C-S Bond Length | 1.725 |

| C-N Bond Length | 1.334 |

| S-Fe-S Bond Angle | 76.5 |

| S-C-S Bond Angle | 110.2 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in quantum chemistry for predicting molecular reactivity. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. mdpi.comnih.gov A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. mdpi.com For this compound, the analysis of these orbitals helps to understand charge transfer interactions within the molecule. ssrn.com The calculated HOMO-LUMO energy gap for the complex provides insight into its electronic stability and the energy required for electronic excitation. aimspress.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.21 |

| LUMO | -2.89 |

| Energy Gap (ΔE) | 2.32 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates the electron density on the molecular surface, using a color-coded scheme to identify positive, negative, and neutral electrostatic potential regions. nih.gov Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For this compound, the MEP surface analysis can identify the electron-rich sulfur atoms and other regions of the ligands and the central metal ion that are likely to be involved in intermolecular interactions. ssrn.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govmdpi.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (S) | σ* (Fe-S) | 15.8 |

| LP (S) | π* (C-N) | 8.2 |

| π (C-S) | σ* (Fe-S) | 5.5 |

| LP (N) | π* (C-S) | 21.3 |

NBO analysis provides a clear representation of the bonding in this compound by localizing the molecular orbitals into Lewis-type structures (bonding orbitals and lone pairs). ssrn.com The analysis confirms the nature of the coordinate covalent bonds between the central iron atom and the sulfur atoms of the diethyldithiocarbamate (B1195824) ligands. It details the charge distribution among the atoms, highlighting the partial charges on the iron, sulfur, nitrogen, and carbon atoms. The charge transfer from the ligand to the metal (LMCT) and from the metal to the ligand (MLCT) can be further elucidated through this analysis, corroborating findings from HOMO-LUMO and spectroscopic studies. ssrn.com The delocalization of electron density from the nitrogen lone pair to the C-S π* antibonding orbitals is a key feature of dithiocarbamate (B8719985) ligands, contributing to the partial double bond character of the C-N bond.

Extended Hückel LCAO-MO Method Applications

The Extended Hückel Linear Combination of Atomic Orbitals - Molecular Orbital (LCAO-MO) method has been a valuable tool for elucidating the electronic structure of iron dithiocarbamate complexes. This semi-empirical quantum chemistry method has been specifically applied to calculate the electric field gradient at the iron nucleus in compounds including bis(N,N-diethyldithiocarbamato)iron(II). The application of this method was crucial in explaining experimental observations from Mössbauer spectroscopy, particularly the abnormally large quadrupole splitting that could not be accounted for by simpler models like crystal field theory.

Theoretical calculations using the Extended Hückel LCAO-MO method have been performed to determine the electric field gradient (EFG) at the metal nucleus in iron dithiocarbamate complexes. For bis(N,N-diethyldithiocarbamato)iron(II), a dimeric compound, these calculations were undertaken to understand the origin of its quadrupole splitting (QS), which is among the largest observed for an iron(II) compound.

The EFG arises from the asymmetrical distribution of electrons and charges around the nucleus. In these calculations, the contributions from the iron 3d and 4p valence electrons are considered. The computational approach involves summing the products of the population of each molecular orbital (MO) and the expectation values of the EFG operator for the iron atomic orbitals that constitute the MO. The results demonstrated that the large EFG in this five-coordinated iron complex is not adequately explained by simple electrostatic arguments (like a point charge model) or crystal field theory alone. Instead, the computational data pointed towards molecular orbital effects, specifically the differences in covalency among the various iron atomic orbitals, as the primary source of the large observed EFG.

The Extended Hückel calculations revealed that covalency effects are the main cause of the unusually large electric field gradient in bis(N,N-diethyldithiocarbamato)iron(II). Covalency refers to the sharing of electrons between the iron center and the sulfur atoms of the diethyldithiocarbamate ligands. In a low-symmetry complex like this, the degree of mixing (covalency) between the metal d-orbitals and ligand orbitals is not uniform in all directions.

This directional dependence of covalency leads to an imbalanced population of the iron 3d and 4p orbitals. For example, if certain d-orbitals are more involved in covalent bonding than others, their electron populations will differ significantly, creating a substantial electric field gradient at the nucleus. The theoretical results showed that this electronic asymmetry, driven by the covalent bonding with the sulfur ligands, could quantitatively account for the large quadrupole splitting observed experimentally in the Mössbauer spectrum.

Below is a table summarizing the calculated properties for the related complex Fe(dtc)2Cl from the Extended Hückel study, illustrating the contributions to the EFG.

| Contribution | Calculated Value (mm/s) |

|---|---|

| 3d Valence Electrons | +0.60 |

| 4p Valence Electrons | -0.57 |

| Lattice Contribution | +0.16 |

| Total Calculated QS | +0.19 |

| Experimental QS | ±2.62 |

Note: The data pertains to the related complex Bis(N,N-diethyldithiocarbamato)iron(III) chloride, as detailed quantitative results for the target iron(II) compound were presented in the context of the same study highlighting the importance of covalency.

Spin Polarization Studies and Spin-Coupling Constants

Specific computational studies focusing on spin polarization and the determination of spin-coupling constants for this compound were not prominently available in the reviewed literature. While the magnetic properties of related iron dithiocarbamate complexes, particularly the spin-crossover behavior in tris(N,N-dialkyldithiocarbamato)iron(III) systems, have been extensively studied, detailed theoretical analyses of spin polarization mechanisms and spin-coupling constants for the specific bis(diethyldithiocarbamato)iron(II) dimer are not sufficiently documented in the search results.

Theoretical Modeling of Ligand-Metal Interactions

The interaction between the iron center and the diethyldithiocarbamate ligands in this compound has been investigated through various theoretical models. These models aim to describe the nature of the chemical bond, including its covalent and ionic character, and the resulting electronic structure.

One of the key findings from molecular orbital calculations is the significant covalent character of the iron-sulfur bonds. The diethyldithiocarbamate ligand acts as a strong electron donor, a property that influences the electronic configuration and reactivity of the complex. More recent computational studies on iron(II) bis(diethyldithiocarbamate) have employed Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to further probe these interactions ssrn.com. NBO analysis provides insight into intramolecular charge transfer, revealing the existence of both Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions within the complex ssrn.com. These charge transfer phenomena are fundamental to the electronic properties and reactivity of the molecule.

The theoretical modeling confirms that the d-orbitals of the iron atom engage in significant overlap with the p-orbitals of the sulfur atoms, leading to delocalization of electron density over the FeS4 core. This delocalization and the associated charge transfer interactions are critical for stabilizing the complex and dictating its spectroscopic and magnetic properties ssrn.com.

Magnetic Properties and Interactions

Spin States and Temperature Dependence of Magnetic Moments

The spin state of the iron center in Bis(diethyldithiocarbamato-S,S')iron complexes is a critical determinant of their magnetic moments. In particular, the penta-coordinate bis(N,N-dialkyldithiocarbamato)iron(III) halides feature an iron(III) ion in a low symmetry (C2v) local environment. This specific coordination geometry results in an orbital singlet and a spin quartet (S=3/2) ground state. rsc.org The magnetic properties of these complexes are highly sensitive to temperature, which can influence the population of different spin states.

Although more commonly documented in the related tris(diethyldithiocarbamato)iron(III) complexes, the phenomenon of spin crossover, or a transition between high-spin and low-spin states, is a key aspect of iron dithiocarbamate (B8719985) chemistry. wikipedia.org This transition is driven by external stimuli such as temperature, pressure, or light. In these systems, the energy difference between the high-spin and low-spin states is comparable to thermal energy, allowing for a transition to occur as the temperature changes. At higher temperatures, the high-spin state is generally favored due to its higher entropy, while at lower temperatures, the low-spin state becomes more stable. This transition is accompanied by a noticeable change in the magnetic moment of the compound.

In some iron dithiocarbamate complexes, instead of a complete transition from a high-spin to a low-spin state, a mixed-spin state can be observed. This occurs when both high-spin and low-spin centers coexist within the same material. Mössbauer spectroscopy is a particularly effective technique for identifying such states, as it can often resolve distinct signals for the different spin states of the iron ions. For example, room temperature Mössbauer spectra of some tris(N,N-dialkyldithiocarbamato)iron(III) complexes exhibit an asymmetric doublet that can be resolved into two doublets, each corresponding to high and low spin states in equilibrium. researchgate.net This indicates the presence of a mixed-spin state at that temperature.

Inter- and Intramolecular Magnetic Exchange Interactions

The magnetic properties of this compound are not solely determined by the spin state of individual iron centers but also by magnetic exchange interactions between them. These interactions can be either intramolecular, occurring within a single multi-iron molecule, or intermolecular, occurring between neighboring molecules in the crystal lattice.

Antiferromagnetic interactions, where the magnetic moments of adjacent centers align in an antiparallel fashion, have been observed in dimeric bis(dithiocarbamato)iron(II) complexes. In these structures, the iron centers are in a square-pyramidal geometry, and considerable antiferromagnetic interaction is present. rsc.org This suggests that the dithiocarbamate ligands can act as conduits for superexchange, mediating the magnetic coupling between the iron ions. For dinuclear iron(III) complexes with bridging ligands, the extent of antiferromagnetic coupling is quantifiable by the exchange coupling constant, J, where a negative value indicates antiferromagnetic interaction. The strength of this interaction is sensitive to the geometry of the bridging pathway. researchgate.net

In contrast to antiferromagnetic coupling, ferromagnetic interactions, where the magnetic moments of adjacent centers align in a parallel fashion, have been identified in certain this compound derivatives. A notable example is bis(N,N-diethyldithiocarbamato)iron(III) chloride, which exhibits ferromagnetic ordering at a low critical temperature (Tc) of 2.5 K. rsc.org This cooperative magnetic phenomenon leads to a spontaneous net magnetic moment below this temperature.

Crystal Field Theory and Anisotropy

The magnetic properties of this compound complexes can be rationalized within the framework of crystal field theory. This theory describes how the electrostatic field created by the surrounding ligands—in this case, the sulfur atoms of the diethyldithiocarbamate (B1195824) moieties—removes the degeneracy of the d-orbitals of the central iron ion.

The low symmetry (C2v) of the iron's local environment in the penta-coordinate bis(N,N-dialkyldithiocarbamato)iron(III) halides is a direct consequence of the arrangement of the ligands. rsc.org This low symmetry leads to a specific splitting of the d-orbitals, which in turn determines the ground electronic state and its magnetic properties. For these S=3/2 complexes, the spin quartet ground state is further split by zero-field splitting (ZFS), even in the absence of an external magnetic field. This splitting is sensitive to the specific halide ion present in the complex. rsc.org

The zero-field splitting gives rise to magnetic anisotropy, meaning that the magnetic properties of the material are dependent on the direction of the applied magnetic field relative to the crystal axes. The study of paramagnetic anisotropy in these S=3/2 halobis(diethyldithiocarbamato)iron(III) complexes provides insight into the ground-state zero-field splittings of the ferric ion. acs.org

Zero-Field Splitting Parameters

Zero-field splitting (ZFS) refers to the lifting of degeneracy of spin states in a multi-unpaired electron system even in the absence of an external magnetic field. wikipedia.org This effect arises from the magnetic dipole-dipole interaction between unpaired electrons and is a key factor in determining the magnetic anisotropy of a molecule. wikipedia.orgresearchgate.net The ZFS is typically described by two parameters, D (axial) and E (rhombic), which quantify the magnitude of the splitting. wikipedia.org

In the context of iron(III) dithiocarbamate complexes, which can exist in an S = 3/2 intermediate spin state, these parameters are crucial for understanding their electronic structure and paramagnetic anisotropy. acs.org Theoretical studies on related Fe(III)S₆ core complexes highlight that the large magnetic anisotropy is influenced by non-additive contributions to the ligand field from the π-conjugated systems of the dithiocarbamato ligands. researchgate.net The precise determination of ZFS parameters is often accomplished through techniques like high-frequency and -field electron paramagnetic resonance (HFEPR). nationalmaglab.org

Table 1: Zero-Field Splitting (ZFS) Parameters

| Parameter | Description | Significance in this compound |

|---|---|---|

| D (Axial ZFS) | Describes the axial component of the magnetic dipole-dipole interaction. wikipedia.org | Influences the energy separation between the Mₛ = ±1/2 and Mₛ = ±3/2 spin sublevels in the S=3/2 state. |

| E (Rhombic ZFS) | Describes the transversal or equatorial component of the magnetic dipole-dipole interaction. wikipedia.org | Lifts the degeneracy of the Mₛ = ±1/2 and Mₛ = ±3/2 sublevels when the symmetry is lower than axial. |

Correlation between Geometry and Magnetic Behavior

A strong correlation exists between the molecular structure of iron dithiocarbamate complexes and their temperature-dependent magnetic properties. acs.org Changes in the coordination geometry around the iron center directly impact the electronic spin state. This relationship is clearly demonstrated in the related compound, tris(N,N-diethyldithiocarbamato)iron(III), which undergoes a spin-crossover transition. wikipedia.org

At low temperatures, the compound is in a low-spin state, characterized by shorter iron-sulfur (Fe-S) bond lengths. As the temperature increases, it transitions to a high-spin state, which is accompanied by a significant elongation of these Fe-S bonds. wikipedia.org This structural change reflects the different electronic configurations of the low-spin (t₂g⁵) and high-spin (t₂g³e_g²) states. The population of antibonding e_g* orbitals in the high-spin state leads to weaker, longer metal-ligand bonds. This direct link between bond length and spin state is a cornerstone of understanding the magnetic behavior of these complexes. acs.org

Table 2: Correlation of Fe-S Bond Length and Magnetic State in Tris(N,N-diethyldithiocarbamato)iron(III) wikipedia.org

| Temperature | Spin State | Average Fe-S Bond Length (pm) |

|---|---|---|

| 79 K | Low-Spin | 231 |

d-Electron Delocalization to Ligand π-Systems

The magnetic properties of these complexes are not solely determined by the iron center but are also significantly influenced by the electronic structure of the diethyldithiocarbamato ligands. Specifically, the delocalization of the iron's d-electrons into the ligand's π-system plays a critical role. researchgate.net

Theoretical studies have shown that the π-electron system of the diethyldithiocarbamato ligand (Et₂dtc⁻) contributes significantly to the ligand field, which in turn governs the magnetic anisotropy. researchgate.net The topology of the ligand's intrinsic π-system causes a splitting of the octahedral t₂g orbitals. For the Et₂dtc⁻ ligand, this interaction leads to an "out-of-phase" coupling, which, combined with the ligand's π-donor ability, results in large orbital contributions to the magnetic moment. This delocalization is a key factor behind the large and variable zero-field splitting values observed in these types of complexes. researchgate.net

Redox Chemistry and Reaction Mechanisms

Oxidation States of Iron in Dithiocarbamate (B8719985) Complexes

Dithiocarbamate ligands are known for their ability to stabilize a wide range of metal oxidation states. This is attributed to the delocalization of electron density within the ligand, which can be represented by resonance between a soft dithiocarbamate form and a hard thioureide form. ingentaconnect.com This versatility is particularly evident in iron complexes, where oxidation states from Fe(II) to Fe(IV) are accessible.

The parent compound, bis(diethyldithiocarbamato)iron, exists as a dimeric Fe(II) species, [Fe(S₂CNEt₂)₂]₂. wikipedia.org However, these Fe(II) complexes are susceptible to oxidation. For instance, Fe(II) complexes of diethyldithiocarbamate (B1195824) (DETC) are rapidly oxidized to the corresponding Fe(III) species under aerobic conditions. nih.gov This propensity for redox cycling between Fe(II) and Fe(III) is a central feature of their chemistry. nih.gov The Fe(III) state is often encountered in the form of the more stable tris-complex, iron(III) tris(diethyldithiocarbamate), Fe(S₂CNEt₂)₃.

Furthermore, the strongly electron-donating nature of the dithiocarbamate ligands can stabilize the relatively rare Fe(IV) oxidation state. wikipedia.org The oxidation of tris(dithiocarbamato)iron(III) complexes at mild potentials yields isolable iron(IV) derivatives, such as [Fe(S₂CNR₂)₃]⁺. wikipedia.orgwikipedia.org The various oxidation states can be distinguished using techniques like Mössbauer spectroscopy, which provides insight into the electronic environment of the iron nucleus. researchgate.net

| Iron Oxidation State | Typical Complex Formula | Notes |

| Fe(II) | [Fe(S₂CNEt₂)₂]₂ | Dimeric structure; readily oxidized. wikipedia.orgnih.gov |

| Fe(III) | [Fe(S₂CNEt₂)₃] | Common and stable form; can be reduced. nih.gov |

| Fe(IV) | [Fe(S₂CNEt₂)₃]⁺ | Stabilized by the strong donor ligands. wikipedia.org |

Ligand Substitution and Adduct Formation Reactions

The dimeric Fe(II) complex, [Fe(S₂CNEt₂)₂]₂, serves as a precursor for various mono-iron derivatives through reactions that cleave the dimer and introduce new ligands to the iron's coordination sphere. wikipedia.org

Bis(diethyldithiocarbamato)iron(II) readily reacts with nitrogen-based chelating ligands. A notable example is its reaction with 9,10-phenanthroline (phen), which results in the formation of the blue-colored, six-coordinate octahedral complex, Fe(S₂CNEt₂)₂(phen). wikipedia.org This reaction demonstrates the ability of the square-planar Fe(S₂CNEt₂)₂ unit to expand its coordination number by forming adducts.

Table 7.2.1: Adduct Formation with Nitrogen Bases

| Reactant | Product | Product Description |

|---|

The interaction of iron dithiocarbamate complexes with small gaseous molecules like nitric oxide (NO) and carbon monoxide (CO) is of significant interest.

Nitrosyl Complexes: The reaction between [Fe(S₂CNEt₂)₂]₂ and nitric oxide yields the square-pyramidal nitrosyl complex, Fe(S₂CNEt₂)₂NO. wikipedia.org This reaction is highly efficient and forms the basis for using iron(II)-dithiocarbamate complexes as trapping agents for NO in biological systems. nih.gov The formation of these stable nitrosyl adducts allows for the detection and quantification of NO. Synthesis can be achieved by reacting an Fe(II) salt with a nitrite source, followed by the addition of the dithiocarbamate ligand. calstate.edu Interestingly, the Fe(III) complex, Fe(S₂CNEt₂)₃, also reacts with NO to produce Fe(S₂CNEt₂)₂NO, with the concurrent formation of tetraethylthiuram disulfide, a product of ligand oxidation. rsc.org

Carbonyl Complexes: Carbon monoxide also adds to the iron center, breaking the dimeric structure to form the dicarbonyl complex, Fe(S₂CNEt₂)₂(CO)₂. wikipedia.org

Table 7.2.2: Reactions with NO and CO

| Reactant | Product | Complex Name |

|---|---|---|

| [Fe(S₂CNEt₂)₂]₂ + NO | Fe(S₂CNEt₂)₂NO | Nitrosylbis(diethyldithiocarbamato)iron wikipedia.org |

Iron dithiocarbamate complexes can coordinate with phosphine ligands. For example, the Fe(II) species, generated from the photolysis of Fe(S₂CNEt₂)₃, can be trapped with the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) to yield the adduct [Fe(κ²-dppe)(S₂CNEt₂)₂]. rsc.org The synthesis and characterization of stable Fe(II) and Fe(III) complexes containing both diethyldithiocarbamate and dppe ligands, such as [FeII(S₂CNEt₂)₂(dppe)], have been reported. researchgate.net The binding of these ligands can be influenced by the redox state of the iron center. In analogous iron dithiolene systems, it has been shown that phosphine ligands can be released upon reduction of the metal complex, suggesting the potential for electrochemically controlled binding and release. nih.gov

Electron Transfer Processes

The rich electrochemistry of iron dithiocarbamate complexes is a defining characteristic. ingentaconnect.com The ability of the iron center to cycle between Fe(II), Fe(III), and Fe(IV) states is readily observed through techniques like cyclic voltammetry. researchgate.net These electron transfer processes are central to their chemical reactivity and biological applications.

The Fe(II)/Fe(III) redox couple is particularly important. Fe(II)-dithiocarbamate complexes can be oxidized, and conversely, Fe(III) species can be efficiently reduced by physiological reductants such as ascorbate, cysteine, and glutathione. nih.gov This capacity for redox cycling is crucial for their role in biological systems. nih.gov

Furthermore, the electron-rich nature of the tris(diethyldithiocarbamato)iron(III) complex allows it to undergo a one-electron oxidation at relatively mild potentials to form the stable Fe(IV) cation, [Fe(S₂CNEt₂)₃]⁺. wikipedia.org This process highlights the significant electronic influence of the dithiocarbamate ligands on the iron center.

Table 7.3: Key Redox Processes

| Process | Reactant | Product | Notes |

|---|---|---|---|

| Oxidation | Fe(II)(S₂CNEt₂)₂ | Fe(III)(S₂CNEt₂)₂⁺ | Occurs readily in the presence of air. nih.gov |

| Reduction | Fe(III)(S₂CNEt₂)₃ | Fe(II)(S₂CNEt₂)₂ | Can be achieved with biological reductants. nih.gov |

| Oxidation | Fe(III)(S₂CNEt₂)₃ | [Fe(IV)(S₂CNEt₂)₃]⁺ | Forms a stable Fe(IV) species. wikipedia.org |

Degradation Pathways in Solution and Solid State

The stability of bis(diethyldithiocarbamato-S,S')iron and related complexes is influenced by environmental factors such as the presence of oxygen, light, and heat.

In solution, Fe(II)-dithiocarbamate complexes are generally air-sensitive, undergoing rapid oxidation to Fe(III) species. nih.gov This represents a primary degradation or transformation pathway in aerobic environments.

Photochemical pathways also exist. For instance, the photolysis of iron(III) tris(diethyldithiocarbamate) results in the reductive elimination of a tetraethylthiuram disulfide molecule, generating the Fe(II) species, Fe(S₂CNEt₂)₂. rsc.org This process demonstrates a light-induced degradation of the Fe(III) complex to the Fe(II) state.

In the solid state, dithiocarbamate complexes, in general, are known to degrade upon heating to yield metal sulfides. wikipedia.org This thermal decomposition pathway represents the ultimate breakdown of the complex structure.

Photochemistry

Photo-induced Reduction Mechanisms

The primary photochemical reaction involving iron diethyldithiocarbamate (B1195824) is the reduction of the iron center. When Tris(diethyldithiocarbamato)iron(III) is subjected to photolysis in inert solvents, it reduces to form Bis(diethyldithiocarbamato)iron(II). researchgate.net This process involves the elimination of a diethyldithiocarbamate radical. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Excitation

The photo-induced reduction is initiated by a Ligand-to-Metal Charge Transfer (LMCT) excitation. researchgate.net In this process, absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital. nih.govrsc.org This transfer of electron density effectively reduces the metal center—in this case, from Fe(III) to Fe(II)—and oxidizes the ligand, leading to the generation of a radical species. nih.govrsc.org

LMCT excited states are known to be capable of driving a wide array of photochemical reactions. nih.govrsc.org The photolysis of Tris(diethyldithiocarbamato)iron(III) is a clear example where the LMCT excitation leads directly to a redox reaction, generating Bis(diethyldithiocarbamato)iron(II) and a diethyldithiocarbamate radical in the primary photochemical step. researchgate.net

Quantum Yield Determinations

The efficiency of the photochemical reduction can be quantified by its quantum yield (φ), which represents the number of moles of a product formed per mole of photons absorbed. For the photolysis of Tris(diethyldithiocarbamato)iron(III), the quantum yields have been determined at different wavelengths. In the presence of an equimolar concentration of the trapping agent 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the quantum yields for the formation of the Fe(II) product were measured. researchgate.net

| Irradiation Wavelength (nm) | Quantum Yield (φ) | Conditions |

|---|---|---|

| 366 | 0.007 | Equimolar [Fe(et2dtc)3] and [dppe] |

| 436 | 0.003 | Equimolar [Fe(et2dtc)3] and [dppe] |

Generation of Radical Species in Photolysis

A key consequence of the LMCT-induced photolysis of Tris(diethyldithiocarbamato)iron(III) is the generation of radical species. The primary photochemical event produces not only the reduced iron(II) complex, Fe(et2dtc)2, but also a diethyldithiocarbamate radical (et2dtc•). researchgate.net

This radical is unstable and subsequently reacts. A common pathway for the diethyldithiocarbamate radical is dimerization to form tetraethylthiuram disulfide, (et2dtc)2. researchgate.net The generation of radical species is a fundamental aspect of the photochemistry of iron complexes, where the oxidized ligand can initiate further reactions. nih.govcopernicus.org

Photochromic Systems

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been observed in dithiocarbamate (B8719985) complexes. researchgate.net While studies have considered the photochemical transformations of various metal dithiocarbamates, including those of iron(III), specific attention has been drawn to nickel(IV) dithiocarbamate complexes as demonstrating high photochemical activity and functioning as photochromic systems. researchgate.net The research into the phototransformations of iron(III) dithiocarbamates is part of this broader context of exploring the photoactivity of this class of coordination compounds. researchgate.net

Applications in Advanced Materials Research As Precursors

Single-Source Precursors for Metal Sulfide (B99878) Nanoparticles

Iron dithiocarbamate (B8719985) complexes are extensively used as SSPs for the synthesis of various iron sulfide (FeₙSₘ) nanoparticles. researchgate.netresearchgate.net These precursors, which include both iron(II) and iron(III) species, decompose under controlled conditions to produce nanocrystals with tunable size, shape, and crystalline phase. researchgate.netfrontiersin.org The use of SSPs helps in producing pure, volatile nanomaterials without significant impurities, often facilitated by thermally stable precursors that cleanly convert to the desired product. frontiersin.org High-boiling point coordinating solvents, such as oleylamine (B85491), trioctylphosphineoxide (TOPO), and hexadecylamine (B48584) (HDA), are frequently employed during the synthesis. These solvents act as capping agents that stabilize the nanoparticles, prevent aggregation, and allow for the formation of well-defined nanostructures. researchgate.netfrontiersin.orgnih.gov

Solvothermal decomposition is a primary method for converting iron dithiocarbamate complexes into iron sulfide nanoparticles. researchgate.netucl.ac.uk This technique involves heating a solution of the precursor in a high-boiling point coordinating solvent. In-situ X-ray Absorption Spectroscopy (XAS) studies on the solvothermal decomposition of iron(III) tris(dithiocarbamate) have provided insights into the reaction mechanism. researchgate.net These studies reveal that the process is not a simple breakdown of the precursor. For instance, in the presence of oleylamine as a solvent, a reduction of iron(III) to iron(II) can occur at temperatures as low as 60°C. researchgate.net The solvent can play a "non-innocent" role, chemically binding to the metal center during the decomposition pathway. researchgate.net This highlights the complexity of the transformation from the molecular precursor to the final nanoparticle product.

A significant advantage of using iron dithiocarbamate precursors is the ability to control the crystallographic phase of the resulting iron sulfide nanoparticles by carefully tuning reaction parameters. Iron sulfides exist in several phases, including troilite (FeS), pyrrhotite (B1172379) (Fe₁₋ₓS, e.g., Fe₇S₈), greigite (Fe₃S₄), and pyrite (B73398) (FeS₂), each with distinct properties. frontiersin.orgnih.govnih.gov

Systematic studies have demonstrated that the final phase is highly dependent on factors like precursor type, concentration, and decomposition temperature. researchgate.net For example, the thermolysis of different bis-(dithiocarbamato)iron(II) complexes at 180°C yielded different phases: a precursor with a phenyl group produced the pyrrhotite-4M phase, a dimethyl-substituted precursor resulted in the pyrrhotite phase, and an imidazolyl-containing precursor yielded the troilite phase. mdpi.comresearchgate.net This indicates that the nature of the organic ligand on the precursor molecule directly influences the crystalline structure of the final product. mdpi.comresearchgate.net

Furthermore, the decomposition of an iron(III) dithiocarbamate precursor has been shown to be highly dependent on both concentration and temperature. researchgate.net In one study, the solvothermal decomposition of [Fe(S₂CNEt₂)₃] below 300°C in oleylamine produced a mix of greigite and pyrrhotite, while increasing the temperature to 320°C resulted in pure pyrrhotite nanosheets. frontiersin.org The targeted synthesis of the metastable greigite phase, a material of interest for its magnetic properties and catalytic potential, can be promoted by the use of redox-active additives like thiuram disulfide during decomposition. researchgate.net

Table 1: Influence of Precursor and Conditions on Iron Sulfide Phase

| Precursor Complex | Temperature (°C) | Solvent/Method | Resulting Iron Sulfide Phase(s) | Reference |

|---|---|---|---|---|

| Fe(II) phenyldithiocarbamate | 180 | Oleic acid/Octadecylamine | Pyrrhotite-4M | mdpi.comresearchgate.net |

| Fe(II) dimethyldithiocarbamate | 180 | Oleic acid/Octadecylamine | Pyrrhotite | mdpi.comresearchgate.net |

| Fe(II) imidazolyldithiocarbamate | 180 | Oleic acid/Octadecylamine | Troilite | mdpi.comresearchgate.net |

| Tris(diethyldithiocarbamato)iron(III) | <300 | Oleylamine | Greigite and Pyrrhotite (mixed) | frontiersin.org |

| Tris(diethyldithiocarbamato)iron(III) | 320 | Oleylamine | Pyrrhotite (pure) | frontiersin.org |

| Tris(di-p-tolyldithiocarbamato)iron(III) | 230 | Oleylamine | Greigite | kcl.ac.uk |

| Tris(di-p-tolyldithiocarbamato)iron(III) | 450 | Dry Decomposition | Troilite | kcl.ac.uk |

The morphology, including the size and shape of the resulting iron sulfide nanoparticles, is strongly influenced by the reaction temperature and the choice of solvent. nih.govresearchgate.net Generally, an increase in the decomposition temperature leads to the formation of larger nanoparticles. researchgate.netresearchgate.net

In one study, the thermolysis of bis-(N-methylbenzyldithiocarbamato)iron(II) at different temperatures demonstrated this trend clearly. At 120°C, the resulting nanoparticles were in the size range of 2.04–4.77 nm. Increasing the temperature to 180°C and 240°C yielded larger nanoparticles with sizes of 4.82–11.12 nm and 6.50–12.39 nm, respectively. researchgate.net This effect is attributed to faster crystal growth kinetics at higher temperatures. The choice of solvent and capping agents is also critical for controlling morphology, preventing uncontrolled aggregation, and yielding monodispersed nanoparticles. frontiersin.org

Table 2: Effect of Temperature on Iron Sulfide Nanoparticle Size

| Precursor Complex | Temperature (°C) | Resulting Crystallite Size (nm) | Reference |

|---|---|---|---|

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | 120 | 2.04–4.77 | researchgate.net |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | 180 | 4.82–11.12 | researchgate.net |

| Bis-(N-methylbenzyldithiocarbamato)iron(II) | 240 | 6.50–12.39 | researchgate.net |

Precursors for Other Metal-Containing Materials

Beyond the synthesis of nanoparticles, iron dithiocarbamate complexes also serve as precursors for other material forms, such as thin films. The volatile nature of these complexes upon heating makes them suitable for chemical vapor deposition (CVD) techniques. For instance, heterocyclic dithiocarbamato-iron(III) complexes have been successfully used as SSPs for the deposition of iron sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net Thermogravimetric analysis (TGA) of these complexes confirmed their decomposition to iron sulfide, making them viable for this application. researchgate.net

Additionally, the reactivity of the Bis(diethyldithiocarbamato-S,S')iron complex allows it to be a precursor for various mono-iron molecular derivatives. It reacts with reagents such as 9,10-phenanthroline (phen), nitric oxide (NO), and carbon monoxide (CO) to form new complexes like Fe(S₂CNEt₂)₂(phen), the nitrosyl complex Fe(S₂CNEt₂)₂NO, and the carbonyl complex Fe(S₂CNEt₂)₂(CO)₂, respectively. wikipedia.org This demonstrates its role as a versatile building block in coordination chemistry for creating more complex molecular structures.

Biological Interaction Mechanisms in Vitro and Mechanistic Studies Only

Role as an Endogenous Nitric Oxide Trapping Agent

Bis(diethyldithiocarbamato-S,S')iron is widely recognized for its utility as a potent trapping agent for endogenous nitric oxide (NO). This property is particularly valuable for the detection and quantification of this transient signaling molecule in biological systems. The mechanism of this interaction hinges on the formation of a stable paramagnetic mononitrosyl-iron complex (MNIC).

The core of this mechanism involves the reaction of the ferrous iron [Fe(II)] center in the bis(diethyldithiocarbamato) complex with nitric oxide. This reaction results in the formation of a stable adduct, [Fe(II)(DETC)₂NO]. This newly formed complex is paramagnetic, meaning it has unpaired electrons, which makes it readily detectable by electron paramagnetic resonance (EPR) spectroscopy. The characteristic EPR signal of the [Fe(II)(DETC)₂NO] complex serves as a reliable indicator of the presence and quantity of nitric oxide in a given biological sample.

The efficiency of this compound as a nitric oxide trap is attributed to the high affinity of the ferrous iron center for the NO radical. This interaction is swift and results in a stable complex, which is crucial for accurately measuring the fleeting existence of nitric oxide in biological environments. The lipophilic nature of the diethyldithiocarbamate (B1195824) ligand facilitates the penetration of the complex into cellular membranes, allowing for the trapping of intracellularly generated nitric oxide.